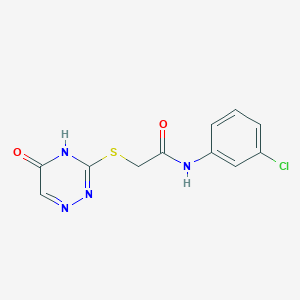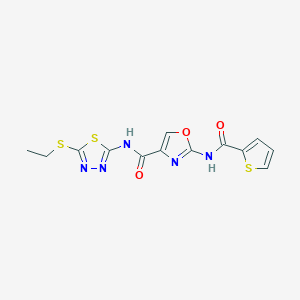
ethyl 2-amino-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of chromene, a heterocyclic compound that consists of a benzene ring fused to a pyran ring. Chromene derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a chromene ring system, a fluorophenyl group, and an ethyl carboxylate group . The exact structure would depend on the positions of these groups on the chromene ring.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .Aplicaciones Científicas De Investigación
Atom Economical Synthesis
Ethyl 2-amino-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate and its derivatives are synthesized through atom economical methods. An example is the one-pot, three-component reaction yielding similar derivatives, which involves a tandem Michael addition–cyclization reaction starting with cyclohexane-1,3-dione, diethyl acetylene dicarboxylate, and malononitrile. This synthesis method is highlighted for its maximum yield optimization under solvent-free conditions and organic bases (Boominathan et al., 2011).
Structural Characterization and Synthesis Variations
These compounds, including ethyl esters of 2-amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylic acid, are synthesized through various methods and characterized using spectral and X-ray methods. Their structural confirmation often employs a range of analytical techniques including ultraviolet, infrared, NMR, and mass spectral data, along with elemental analyses (Ahmed et al., 2011).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of derivatives of this compound has been a subject of study. For instance, the structure of ethyl 2-amino-1′-benzyl-7,7-dimethyl-2′,5-dioxo-5′-phenyl-3-cyano-1′,2′,5,6,7,8-hexahydrospiro[chromene-4,3′-pyrrole]-4′-carboxylate was elucidated through XRD analysis (Dmitriev et al., 2011).
Exploring Reaction Features
Studies have explored the reaction features of similar compounds, such as ethyl 5,6,7,8-tetrafluoro-4-oxo-2-phenyl-4H-chromene-3-carboxylate, particularly focusing on their reactions with primary amines and the resulting rearrangements and product formations (Shcherbakov et al., 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-amino-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO4/c1-4-25-19(24)17-15(11-7-5-6-8-12(11)21)16-13(23)9-20(2,3)10-14(16)26-18(17)22/h5-8,15H,4,9-10,22H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUXIJCYNGYHME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3F)C(=O)CC(C2)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-amino-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(4-chlorophenoxy)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2996518.png)
![1,1-Dioxo-[1,2]thiazolo[4,5-b]pyridin-3-one](/img/structure/B2996519.png)
![3,5-dichloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2996521.png)
![3-fluoro-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide](/img/structure/B2996522.png)
![5-Chloro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2996523.png)
![5-[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2996527.png)
![2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-6-carboxamide](/img/structure/B2996529.png)
![1-(3-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2996533.png)
![6-(4-Ethoxybenzyl)-3-[(2-fluorophenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2996535.png)




![1-Thiophen-2-yl-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2996541.png)